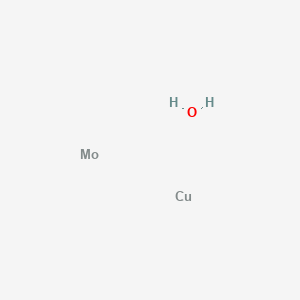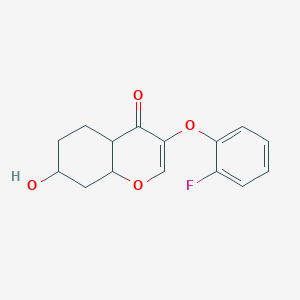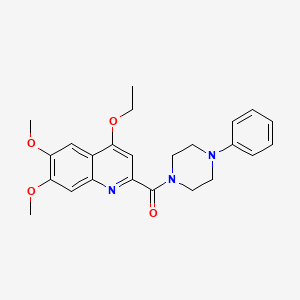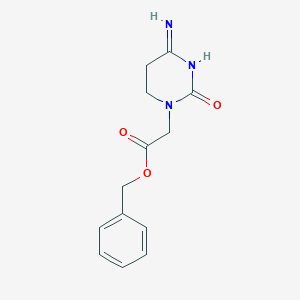
Copper;molybdenum;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;molybdenum;hydrate is a compound that combines copper, molybdenum, and water molecules. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and electrochemistry. The presence of both copper and molybdenum in the compound allows for a diverse range of chemical behaviors and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of copper;molybdenum;hydrate typically involves the reaction of copper salts with molybdenum compounds in an aqueous medium. One common method is the co-precipitation technique, where copper(II) sulfate and ammonium molybdate are dissolved in water, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain the hydrated compound.
Industrial Production Methods
Industrial production of this compound often involves the roasting of molybdenite (MoS₂) concentrates with copper-containing materials. The roasted product is then subjected to hydrometallurgical processes, such as leaching with acids or bases, to extract the desired compound. This method allows for the efficient recovery of both copper and molybdenum from their respective ores.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;molybdenum;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized to form higher oxidation state species, or reduced to yield lower oxidation state products.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be used to reduce the compound under controlled conditions.
Substitution: Substitution reactions can occur in the presence of ligands such as ammonia or ethylenediamine, leading to the formation of new coordination complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) oxide and molybdenum trioxide, while reduction could produce copper metal and molybdenum dioxide.
Applications De Recherche Scientifique
Copper;molybdenum;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions and oxidation-reduction processes.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems involving copper and molybdenum enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Industry: It is utilized in the production of advanced materials, including high-strength alloys and corrosion-resistant coatings.
Mécanisme D'action
The mechanism of action of copper;molybdenum;hydrate involves the interaction of copper and molybdenum ions with various molecular targets. In catalytic processes, the compound facilitates electron transfer reactions, often involving the formation and breaking of chemical bonds. The presence of water molecules in the hydrate form can also influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O): A well-known copper compound with similar hydration properties.
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O): A molybdenum compound with comparable hydration characteristics.
Molybdenum trioxide (MoO₃): An oxide form of molybdenum with distinct chemical properties.
Uniqueness
Copper;molybdenum;hydrate is unique due to the combination of copper and molybdenum in a single compound, which allows for a diverse range of chemical behaviors and applications. The presence of both metals can enhance the catalytic activity and provide synergistic effects that are not observed in the individual components.
Propriétés
Formule moléculaire |
CuH2MoO |
|---|---|
Poids moléculaire |
177.51 g/mol |
Nom IUPAC |
copper;molybdenum;hydrate |
InChI |
InChI=1S/Cu.Mo.H2O/h;;1H2 |
Clé InChI |
UXYZUAHIFMIZRN-UHFFFAOYSA-N |
SMILES canonique |
O.[Cu].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12345344.png)
![6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12345349.png)


![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B12345367.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide](/img/structure/B12345375.png)
![(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B12345382.png)

![2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12345398.png)
![1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-, lithium salt (1:1)](/img/structure/B12345401.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12345406.png)
![methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12345411.png)
![(5Z)-5-{[3-methoxy-4-(octyloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345414.png)
